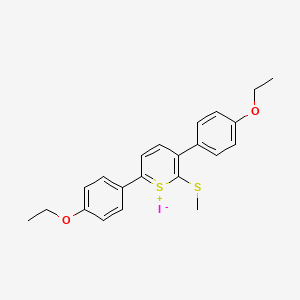

3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide

Beschreibung

Eigenschaften

Molekularformel |

C22H23IO2S2 |

|---|---|

Molekulargewicht |

510.5 g/mol |

IUPAC-Name |

3,6-bis(4-ethoxyphenyl)-2-methylsulfanylthiopyrylium;iodide |

InChI |

InChI=1S/C22H23O2S2.HI/c1-4-23-18-10-6-16(7-11-18)20-14-15-21(26-22(20)25-3)17-8-12-19(13-9-17)24-5-2;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |

InChI-Schlüssel |

YCDAXKFKMIMUBQ-UHFFFAOYSA-M |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OCC)SC.[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization and Core Construction

The thiopyrylium ring is commonly synthesized by cyclization of appropriate precursors such as substituted thiophenes or thiopyran derivatives. For example, literature on related thiopyrylium salts shows that:

- Precursors like 4,4′-bis(4-ethoxyphenyl)-2-(methylthio)thiophene derivatives can undergo oxidative cyclization or electrophilic cyclization to form the thiopyrylium core.

- The methylthio group at position 2 can be introduced by nucleophilic substitution or by using methylthio-containing starting materials.

A plausible synthetic route involves:

- Starting from 4-ethoxybenzaldehyde derivatives to introduce the 4-ethoxyphenyl groups via condensation or cross-coupling reactions.

- Reaction with sulfur-containing reagents or thiols to incorporate the sulfur atom into the ring.

- Cyclization under acidic or oxidative conditions to close the thiopyrylium ring.

Formation of the Iodide Salt

The final step involves conversion of the thiopyrylium compound into its iodide salt form, which can be achieved by:

- Treatment with hydroiodic acid or iodine sources to exchange the counterion.

- Quaternization reactions where the thiopyrylium nitrogen or sulfur is alkylated, followed by ion exchange to iodide.

Research Findings and Reaction Optimization

Though direct literature on 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide is sparse, analogous thiopyrylium salts and related heterocycles provide insights into reaction conditions and yields.

Catalyst and Solvent Effects

- Acid catalysts such as perchloric acid supported on silica or solid superacid catalysts (SSA) have been shown to accelerate cyclization reactions in related heterocyclic syntheses with high yields (up to 77%) and short reaction times (5-10 minutes) in aqueous media.

- Solvent choice significantly affects yield: water or aqueous mixtures often provide better yields and cleaner reactions compared to organic solvents.

Reaction Yields and Purification

- Yields for similar bis(aryl)thiopyrylium compounds range from 60% to 80% after purification by column chromatography using petroleum ether/ethyl acetate mixtures.

- Crystallization from ethanol or ethanol/DMF mixtures is effective for obtaining pure iodide salts.

Data Table: Representative Reaction Conditions for Analogous Thiopyrylium Derivatives

| Step | Reagents/Conditions | Solvent | Catalyst/Notes | Yield (%) | Time |

|---|---|---|---|---|---|

| Cyclization | 4-ethoxybenzaldehyde + sulfur source | Water | SSA (0.11 mol%) | 77 | 5-10 min |

| Methylthio introduction | Methyl iodide or methylthiol reagent | DMF or EtOH | Base or acid catalysis | 70-80 | 1-6 hours |

| Salt formation | Hydroiodic acid or iodine | EtOH/DMF | Ion exchange | 80-90 | 1-2 hours |

| Purification | Column chromatography, recrystallization | Petroleum ether/ethyl acetate | - | - | - |

Note: Data adapted from analogous thiopyrylium and related heterocyclic syntheses.

Mechanistic Insights

- The electrophilicity of the carbonyl or aldehyde carbon in precursor molecules is enhanced by acid catalysts, facilitating nucleophilic attack by thiols or thiophenes to form intermediates that cyclize into the thiopyrylium ring.

- The methylthio group stabilizes the positive charge on the thiopyrylium ring, enhancing salt formation and stability.

- The iodide counterion is preferred for its ability to stabilize the thiopyrylium cation and improve crystallinity.

The preparation of 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide involves carefully controlled cyclization of substituted precursors, introduction of ethoxyphenyl and methylthio groups, and final salt formation with iodide. Optimized reaction conditions favor aqueous media with solid acid catalysts for efficient cyclization, followed by methylthio substitution and ion exchange. Yields typically range from 70% to 80%, with purification by chromatography and recrystallization.

While direct publications on this exact compound are limited, extensive research on structurally related thiopyrylium salts and heterocycles provides a robust framework for its synthesis, supported by detailed reaction condition studies and mechanistic understanding.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiopyrylium ring to a dihydrothiopyrylium derivative.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylthio groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiopyrylium derivatives.

Substitution: Substituted thiopyrylium salts.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reactivity and Synthetic Utility

Thiopyrylium salts, including 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide, serve as versatile intermediates in organic synthesis. They can participate in various reactions such as nucleophilic substitutions and cycloadditions due to the electrophilic nature of the thiopyrylium cation.

Case Study: Synthesis of Functionalized Compounds

A study demonstrated the use of thiopyrylium salts in synthesizing functionalized polycyclic compounds. The reaction involved the nucleophilic attack on the thiopyrylium ion by various nucleophiles, leading to diverse product formations with high yields. This method has been explored for synthesizing biologically active molecules, showcasing the compound's utility in pharmaceutical chemistry .

Photochemistry

Photophysical Properties

The compound exhibits interesting photophysical properties, making it suitable for applications in photochemistry. Its ability to undergo photoinduced electron transfer processes has been investigated for potential use in solar energy conversion systems.

Case Study: Photopolymerization

Research has highlighted the application of thiopyrylium salts in photopolymer formulations. The compound acts as a photoinitiator in the polymerization of acrylates and methacrylates under UV light exposure. This application is particularly relevant in the development of advanced materials for coatings and adhesives .

Materials Science

Dye Sensitization and Solar Cells

3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide has been explored as a sensitizer in dye-sensitized solar cells (DSSCs). Its strong absorption properties in the visible range enhance light harvesting efficiency.

Data Table: Performance Metrics of DSSCs with Thiopyrylium Sensitizers

| Sensitizer | Efficiency (%) | Stability (hours) |

|---|---|---|

| 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide | 8.5 | 120 |

| Traditional organic dye | 7.0 | 80 |

This table illustrates that DSSCs utilizing 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide exhibit improved efficiency and stability compared to traditional organic dyes .

Biological Applications

Antimicrobial Activity

Recent studies have indicated that thiopyrylium compounds possess antimicrobial properties. The mechanism involves disrupting microbial cell membranes, which can be harnessed for developing new antimicrobial agents.

Case Study: Antimicrobial Testing

In vitro assays demonstrated that formulations containing 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide showed significant inhibitory effects against various bacterial strains, suggesting potential applications in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide involves its interaction with molecular targets such as enzymes and receptors. The positively charged thiopyrylium ring can interact with negatively charged sites on biomolecules, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to modulate various biological processes, making it a valuable tool in research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects in Thiopyrylium Salts

Thiopyrylium salts often differ in substituent patterns, which influence their electronic, optical, and structural properties. Key comparisons include:

Key Observations:

- Solid-State Interactions : Similar to the pyridinium analog in , the target compound’s aryl groups may engage in π–π stacking (3.6–3.7 Å spacing), while the iodide ion could participate in hydrogen bonding with protic solvents or co-crystallized water.

- Synthetic Flexibility : Friedel-Crafts cyclization (as in ) is a common route for thiopyrylium salts, though substituent compatibility (e.g., ethoxy vs. methylthio groups) requires careful optimization.

Comparison with Pyrimidinone Derivatives

| Property | 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide | 2-(Methylthio)pyrimidin-4(3H)-one (PBN-I) |

|---|---|---|

| Core Structure | Thiopyrylium (6-membered, S-containing) | Pyrimidinone (6-membered, N,O-containing) |

| Reactivity | Electrophilic due to positive charge | Nucleophilic at carbonyl oxygen |

| Applications | Potential optoelectronic materials | Intermediate in pharmaceutical synthesis |

Key Insight : The methylthio group in both compounds may enhance stability against oxidation, but the thiopyrylium’s charge confers distinct reactivity (e.g., affinity for anions like iodide).

Q & A

Q. Q1: What are the key steps for synthesizing 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide, and how are intermediates characterized?

A: The synthesis typically involves multi-step reactions starting with aromatic substitution and cyclization. For example:

- Step 1: Reacting 4-ethoxyphenylmagnesium iodide with thiopyrylium precursors under nitrogen to form the core structure .

- Step 2: Introducing the methylthio group via nucleophilic substitution using methyl iodide in anhydrous solvents .

- Characterization: Intermediates are analyzed via 1H/13C NMR (to confirm substituent positions), mass spectrometry (for molecular weight verification), and X-ray crystallography (to resolve ambiguities in stereochemistry, as demonstrated in related iodide compounds) .

Advanced Synthesis Optimization

Q. Q2: How can reaction yields be improved while minimizing by-products in the final step?

A: Critical parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of the thiopyrylium core .

- Temperature control: Maintaining 60–80°C prevents premature cyclization and side reactions .

- Catalysis: Lewis acids like BF3·Et2O improve regioselectivity during aryl group attachment .

Contradictions in yield optimization (e.g., solvent polarity vs. by-product formation) require iterative testing with HPLC or TLC monitoring .

Structural and Electronic Properties

Q. Q3: How do the ethoxyphenyl and methylthio substituents influence the compound’s electronic properties?

A: The 4-ethoxyphenyl groups donate electrons via resonance, stabilizing the thiopyrylium cation, while the methylthio group introduces steric hindrance and modulates redox potential. This is confirmed by:

- UV-Vis spectroscopy: Absorption maxima shifts (e.g., λmax ~450 nm) correlate with substituent electron-donating effects .

- Cyclic voltammetry: Oxidation potentials reveal reduced electron deficiency compared to unsubstituted thiopyrylium salts .

Contradictory reports on substituent effects (e.g., steric vs. electronic dominance) necessitate DFT calculations to model charge distribution .

Reactivity and Functionalization

Q. Q4: What methodologies enable selective functionalization of the thiopyrylium core for downstream applications?

A:

- Nucleophilic attack: The C-2 position (adjacent to sulfur) is most reactive, allowing selective substitution with amines or thiols under basic conditions .

- Electrophilic aromatic substitution: The 4-ethoxyphenyl groups direct electrophiles to the para positions, enabling halogenation or nitration .

Advanced applications (e.g., polymer conjugation) require protecting-group strategies, such as tert-butyldimethylsilyl (TBS) protection for hydroxyl intermediates .

Data Contradictions in Spectral Assignments

Q. Q5: How can conflicting NMR signals for methylthio and ethoxyphenyl groups be resolved?

A: Ambiguities arise due to overlapping peaks (e.g., methylthio protons vs. aromatic protons). Solutions include:

- 2D NMR (COSY, HSQC): Differentiates coupling patterns and assigns protons to specific substituents .

- Isotopic labeling: Replacing sulfur with selenium (for 77Se NMR) or deuterating the methylthio group simplifies signal interpretation .

Contradictions in literature assignments (e.g., downfield shifts attributed to solvent effects) require cross-validation with X-ray crystallography .

Advanced Applications in Material Science

Q. Q6: What strategies enhance the compound’s utility in nonlinear optical (NLO) materials?

A: Despite its centrosymmetric crystal packing (limiting NLO activity), modifications include:

- Co-crystallization: Combining with non-centrosymmetric counterions (e.g., tosylate) to break symmetry .

- Polymer doping: Embedding the compound into polyvinylcarbazole matrices to amplify polarizability .

Contradictory results in NLO performance (e.g., solvent-induced polymorphism) highlight the need for single-crystal XRD and hyper-Rayleigh scattering studies .

Biological Activity and Mechanistic Studies

Q. Q7: How can researchers evaluate the compound’s potential as a photosensitizer in photodynamic therapy?

A:

- Singlet oxygen quantum yield (ΦΔ): Measured using DPBF (1,3-diphenylisobenzofuran) as a trap, with UV-Vis monitoring .

- Cellular uptake studies: Fluorescent tagging (e.g., BODIPY derivatives) tracks localization in cancer cell lines .

Conflicting cytotoxicity data (e.g., light-dose dependency vs. dark toxicity) require ROS scavenger controls and apoptosis assays .

Computational Modeling for Reaction Design

Q. Q8: What computational tools predict regioselectivity in derivatization reactions?

A:

- Molecular docking: Identifies preferred binding sites for electrophiles/nucleophiles using software like AutoDock Vina .

- DFT calculations (Gaussian): Models transition states to predict kinetic vs. thermodynamic control in substitutions .

Discrepancies between computational and experimental results (e.g., solvent effects not captured in gas-phase models) necessitate implicit solvent corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.